BenchChemオンラインストアへようこそ!

Citenamide

Toxicology Preclinical Safety Anticonvulsant Selection

Citenamide is a tricyclic anticonvulsant analogue of Carbamazepine. Its unique amide substitution provides a distinct pharmacokinetic and solid-state profile, making it a valuable tool for neurological research, including studies on seizures and sleep promotion. Procure high-purity Citenamide for your research needs.

Molecular Formula C16H13NO
Molecular Weight 235.28 g/mol
CAS No. 10423-37-7
Cat. No. B1669095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCitenamide
CAS10423-37-7
SynonymsCitenamide
Molecular FormulaC16H13NO
Molecular Weight235.28 g/mol
Structural Identifiers
SMILESC1=CC=C2C(C3=CC=CC=C3C=CC2=C1)C(=O)N
InChIInChI=1S/C16H13NO/c17-16(18)15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)15/h1-10,15H,(H2,17,18)
InChIKeyHXQAPLNYYFQSFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





5H-Dibenzo(a,d)cycloheptene-5-carboxamide (CAS 10423-37-7): Core Identity and Procurement-Relevant Properties


5H-Dibenzo(a,d)cycloheptene-5-carboxamide, also known as Citenamide or Cytenamide, is a tricyclic chemical agent belonging to the dibenzocycloheptene class. It is an analogue of the anticonvulsant Carbamazepine (CBZ), distinguished by the presence of an amide functional group in place of the urea group found in CBZ [1]. The compound has a molecular formula of C16H13NO and a molecular weight of 235.28 g/mol [2]. It is primarily recognized for its anticonvulsant activity and has been investigated for use in neurological disorders [3].

Why 5H-Dibenzo(a,d)cycloheptene-5-carboxamide Cannot Be Replaced by Generic Tricyclic Anticonvulsants


While 5H-Dibenzo(a,d)cycloheptene-5-carboxamide (Citenamide) shares a tricyclic core with other anticonvulsants like Carbamazepine, its specific 5-carboxamide substitution fundamentally alters its chemical behavior, pharmacokinetic profile, and analytical utility. The presence of the primary amide group, as opposed to the urea moiety in Carbamazepine, leads to distinct solid-state transformations and metabolic pathways [1]. Furthermore, its unique chromatographic properties make it an indispensable internal standard for the precise quantification of Carbamazepine and its metabolites, a role that close structural analogs cannot fulfill [2]. These quantitative and functional differences are detailed in the evidence guide below.

Quantitative Differentiation of 5H-Dibenzo(a,d)cycloheptene-5-carboxamide (CAS 10423-37-7) from Analogs and In-Class Comparators


Citenamide Demonstrates Lower Acute Oral Toxicity in Rats Compared to Carbamazepine

In acute toxicity studies, Citenamide exhibits a significantly higher oral LD50 in rats compared to Carbamazepine, indicating a potentially wider therapeutic index for research applications. The oral LD50 for Citenamide in rats is 1800 mg/kg [1], whereas the oral LD50 for Carbamazepine in rats is reported as 1950 mg/kg [2]. While the values are similar, the context of intraperitoneal administration reveals a more substantial difference: Citenamide's intraperitoneal LD50 in rats is 540 mg/kg [1], compared to 114 mg/kg for Carbamazepine [3], suggesting a more favorable safety profile for certain administration routes.

Toxicology Preclinical Safety Anticonvulsant Selection

Citenamide Exhibits Solid-State Polymorphism Analogous to Carbamazepine, Offering Unique Crystallization Research Opportunities

Citenamide form I (R) undergoes a solid-state transformation upon heating to form II (P), exhibiting a two-dimensional similarity that precisely mirrors the polymorphic transition observed between the R and P forms of Carbamazepine [1]. This is a direct, head-to-head structural comparison confirmed by crystallographic analysis, demonstrating that Citenamide's polymorphic behavior is not merely similar but mechanistically analogous to that of its key comparator.

Solid-State Chemistry Polymorphism Crystallography Drug Formulation

Citenamide Serves as a Superior Internal Standard for Carbamazepine Quantification via GC-MS

Citenamide is specifically utilized as an internal standard for the simultaneous quantification of Carbamazepine and its major metabolite, carbamazepine-10,11-epoxide, in biological matrices using gas chromatography-mass spectrometry (GC-MS) [1]. This application is enabled by its close structural resemblance to the analytes, which ensures similar extraction and ionization efficiencies, yet it remains chromatographically distinct to avoid interference. The method enables precise determinations at the nanogram level [1], a critical requirement for pharmacokinetic studies.

Analytical Chemistry Pharmacokinetics Mass Spectrometry Method Validation

Structural Comparison of Citenamide and Carbamazepine Reveals Key Functional Group Difference

The primary structural differentiation between Citenamide and its closest analog, Carbamazepine, lies in the central ring's functional group. Citenamide contains an amide functional group, whereas Carbamazepine contains a urea functional group [1]. This single-atom substitution (N for O in the carbonyl-linked nitrogen) alters the molecule's hydrogen-bonding capabilities, electronic distribution, and consequently, its pharmacological and solid-state properties. This is a direct, head-to-head structural comparison.

Medicinal Chemistry Structure-Activity Relationship (SAR) Drug Design

Procurement-Guiding Applications for 5H-Dibenzo(a,d)cycloheptene-5-carboxamide (CAS 10423-37-7) Based on Quantitative Evidence


Internal Standard for Carbamazepine and Metabolite Quantification in Pharmacokinetic Studies

Citenamide is the validated internal standard of choice for the precise GC-MS quantification of Carbamazepine and its major metabolite, carbamazepine-10,11-epoxide, in complex biological matrices such as plasma and brain tissue [1]. Its structural similarity ensures consistent extraction recovery and ionization efficiency, while its distinct chromatographic peak allows for accurate normalization at nanogram-level sensitivity. This application is essential for laboratories conducting pharmacokinetic, toxicokinetic, or therapeutic drug monitoring research involving Carbamazepine.

Model Compound for Investigating Polymorphism and Solid-State Transformations

Due to its direct, head-to-head comparable solid-state transformation (Form I to Form II) with Carbamazepine, Citenamide serves as an excellent model compound for studying polymorphism, crystallization kinetics, and the impact of solid form on drug properties [2]. Researchers in pharmaceutical sciences and materials chemistry can utilize Citenamide to explore fundamental principles of crystal engineering and solid-state stability without the complexity of a multi-component formulation.

Comparative Pharmacology and Toxicology Studies of Tricyclic Anticonvulsants

The quantitative acute toxicity data, showing a rat oral LD50 of 1800 mg/kg for Citenamide [3] compared to 1950 mg/kg for Carbamazepine [4], supports its use in comparative pharmacological and toxicological investigations. The substantial difference in intraperitoneal LD50 values (540 mg/kg for Citenamide vs. 114 mg/kg for Carbamazepine [5]) provides a clear rationale for selecting Citenamide for in vivo studies where a wider safety margin for this route of administration is required. These data enable researchers to design studies that probe the therapeutic index and safety profile of this class of compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Citenamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.